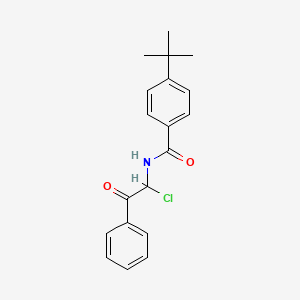
L-Valyl-O-benzyl-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valyl-O-benzyl-L-serine: is a dipeptide compound composed of the amino acids valine and serine, with a benzyl group attached to the serine residue
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Solid Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The benzyl group serves as a protecting group for the serine residue, which can be removed under specific conditions.
Solution Phase Peptide Synthesis: In this method, the peptide is synthesized in solution, and the benzyl group can be cleaved by hydrogenolysis.
Industrial Production Methods: The industrial production of L-Valyl-O-benzyl-L-serine typically involves large-scale peptide synthesis techniques, utilizing automated synthesizers to ensure high yield and purity. The process includes the use of protecting groups, coupling reagents, and purification steps to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone, potentially converting them to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Alcohol derivatives of the peptide.
Substitution: Various substituted benzyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: L-Valyl-O-benzyl-L-serine is used in peptide synthesis as a protected form of serine, facilitating the construction of complex peptides and proteins.
Biology: In biological research, this compound is utilized to study protein-protein interactions, enzyme-substrate specificity, and the role of serine residues in enzymatic activity.
Industry: The compound is used in the production of synthetic peptides for various industrial applications, including cosmetics, food additives, and agricultural products .
Wirkmechanismus
L-Valyl-O-benzyl-L-serine exerts its effects primarily through its incorporation into peptides and proteins. The benzyl group serves as a protecting group, preventing unwanted side reactions during peptide synthesis. Once incorporated into a peptide, the serine residue can participate in hydrogen bonding, catalysis, and structural stabilization of proteins. The molecular targets and pathways involved include interactions with enzymes, receptors, and other proteins, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
N-(tert-Butoxycarbonyl)-O-benzyl-L-serine: Another protected form of serine used in peptide synthesis.
O-Benzyl-L-serine: A simpler derivative of serine with a benzyl protecting group.
L-Valyl-L-serine: A dipeptide without the benzyl group, used in similar applications but with different reactivity.
Uniqueness: L-Valyl-O-benzyl-L-serine is unique due to the presence of both valine and serine residues, along with the benzyl protecting group. This combination allows for specific applications in peptide synthesis, providing a balance between stability and reactivity that is not found in simpler compounds .
Eigenschaften
CAS-Nummer |
921934-29-4 |
|---|---|
Molekularformel |
C15H22N2O4 |
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-10(2)13(16)14(18)17-12(15(19)20)9-21-8-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20)/t12-,13-/m0/s1 |
InChI-Schlüssel |
OZJHZQDVWTZHJS-STQMWFEESA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(COCC1=CC=CC=C1)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6,8-Dibromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14189774.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14189784.png)
![2-Naphthalenecarboxylic acid, 7-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14189787.png)
![2H-1-Benzopyran-2-one, 6-fluoro-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14189795.png)





![2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one](/img/structure/B14189824.png)
